molecular formula C8H14N8O8S B8808913 2,5-Diamino-4,6-Dihydroxypyrimidi

2,5-Diamino-4,6-Dihydroxypyrimidi

Cat. No.: B8808913
M. Wt: 382.31 g/mol
InChI Key: YMSWHKBXOSNXAB-UHFFFAOYSA-N
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Description

General Context of Pyrimidine (B1678525) Derivatives in Advanced Chemical Research

Pyrimidine derivatives are a cornerstone of modern chemical and biological sciences. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of essential biological molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids (DNA and RNA). utah.edu This inherent biological relevance has spurred extensive research into pyrimidine-based compounds, revealing a wide spectrum of pharmacological activities. researchgate.net

In advanced chemical research, pyrimidine derivatives are investigated for their potential as therapeutic agents, with studies exploring their anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. researchgate.net Beyond medicine, these compounds are also finding applications in materials science. researchgate.net The versatility of the pyrimidine scaffold allows for a diverse range of chemical modifications, leading to a vast library of molecules with unique properties and functions.

Significance of Substituted Pyrimidines in Contemporary Organic Synthesis

The synthesis of substituted pyrimidines is a highly active area of contemporary organic synthesis. The functionalization of the pyrimidine ring at its various positions allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its reactivity and biological activity. The development of novel synthetic methodologies to create these substituted pyrimidines is crucial for advancing drug discovery and materials science.

A common strategy for synthesizing pyrimidine derivatives involves the condensation of a β-dicarbonyl compound with a guanidine (B92328) or urea (B33335) derivative. This approach allows for the introduction of various substituents onto the pyrimidine core. The resulting substituted pyrimidines serve as versatile intermediates for the construction of more complex molecular architectures, including fused heterocyclic systems. The adaptability of the pyrimidine structure has enabled the creation of a wide array of analogs with diverse therapeutic applications. researchgate.net

Research Relevance of 2,5-Diamino-4,6-Dihydroxypyrimidine (B34952) as a Core Structure

2,5-Diamino-4,6-dihydroxypyrimidine is a significant molecule within the broader family of pyrimidines, primarily recognized for its role as a key intermediate in the synthesis of various other functionalized pyrimidines and purines. researchgate.netgoogle.comdatapdf.comalzchem.com Its structural analogue, 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine, is a known metabolite in the intricate pathway of purine (B94841) metabolism. wikipedia.org

The reactivity of 2,5-Diamino-4,6-dihydroxypyrimidine is largely dictated by the presence of its multiple functional groups: two amino groups and two hydroxyl groups. The hydroxyl groups on dihydroxypyrimidines are known to exist in equilibrium with their keto tautomers, a phenomenon known as keto-enol tautomerism. nih.govelectronicsandbooks.comacs.orgresearchgate.netresearchgate.net This tautomerism can significantly influence the compound's reactivity and its interactions with other molecules. In the solid state, dihydroxypyrimidines often favor the keto form. nih.gov

The primary research relevance of 2,5-Diamino-4,6-dihydroxypyrimidine lies in its utility as a precursor. For instance, it is a documented starting material for the synthesis of 2,5-diamino-4,6-dichloropyrimidine (B1296591), a compound that can be further modified to create a variety of derivatives with potential biological activities. google.com The synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride is well-established, with patented methods highlighting its industrial importance. google.com

Below are some of the reported properties of the hydrochloride salt of 2,5-Diamino-4,6-dihydroxypyrimidine.

Table 1: Physicochemical Properties of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride

Property Value
Molecular Formula C₄H₇ClN₄O₂
Molecular Weight 178.58 g/mol
IUPAC Name 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;hydrochloride
CAS Number 56830-58-1
Synonyms 2,5-Diamino-4,6-dihydroxypyrimidine HCl, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride

Data sourced from PubChem. nih.gov

The structural features of 2,5-Diamino-4,6-dihydroxypyrimidine, particularly its multiple reactive sites, make it a valuable building block for combinatorial chemistry and the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals. alzchem.com

Properties

Molecular Formula

C8H14N8O8S

Molecular Weight

382.31 g/mol

IUPAC Name

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one;sulfuric acid

InChI

InChI=1S/2C4H6N4O2.H2O4S/c2*5-1-2(9)7-4(6)8-3(1)10;1-5(2,3)4/h2*5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)

InChI Key

YMSWHKBXOSNXAB-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)N.C1(=C(N=C(NC1=O)N)O)N.OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for 2,5 Diamino 4,6 Dihydroxypyrimidine

Established Synthetic Routes to 2,5-Diamino-4,6-Dihydroxypyrimidine (B34952)

The preparation of 2,5-diamino-4,6-dihydroxypyrimidine is predominantly achieved through cyclization reactions, followed by subsequent chemical transformations. These routes are often multistep processes that have been refined over time to improve yield and purity.

Cyclization Reactions (e.g., Guanidine-mediated Condensations with Malonic Esters)

A common and well-established method for synthesizing the pyrimidine (B1678525) core of 2,5-diamino-4,6-dihydroxypyrimidine involves the condensation of a guanidine (B92328) salt with a malonic ester derivative. google.comnih.gov In a typical procedure, guanidine hydrochloride is reacted with a dialkyl malonate, such as dimethyl malonate or diethyl malonate, in the presence of a base like sodium methoxide (B1231860) or sodium ethoxide. google.comnih.gov This reaction leads to the formation of a pyrimidine ring.

The initial product of this cyclization is often a 2-amino-4,6-dihydroxypyrimidine (B16511) derivative. To introduce the second amino group at the 5-position, a subsequent nitrosation reaction is carried out using a reagent like sodium nitrite (B80452) in an acidic medium. google.com This is followed by a reduction step, where the nitroso group is converted to an amino group. google.com Historically, reducing agents like sodium dithionite (B78146) (vat powder) have been used. google.com

Optimization Strategies for Reaction Yield and Selectivity

The optimization of molar ratios of reactants is another critical factor. For example, in the initial cyclization, the molar ratio of guanidine hydrochloride, dimethyl malonate, and sodium methoxide can be adjusted to maximize the yield of the intermediate product. google.com Similarly, the pH of the reaction mixture during various steps, such as nitrosation and final product isolation, is carefully controlled to ensure optimal reaction conditions and product stability. google.com The use of specific quaternary ammonium (B1175870) chlorides or weak tertiary amine base hydrochlorides in subsequent chlorination reactions of the dihydroxypyrimidine has also been explored to improve yields. google.comepo.org

Parameter Conventional Method Optimized Method Reference
Reducing Agent Sodium Dithionite (Vat Powder)Raney Nickel or Palladium on Carbon google.com
Catalyst Not applicableRaney Nickel, Pd/C google.com
Yield LowerUp to 75% total yield google.com
Purity VariableUp to 99.0% google.com
Reactant Ratios StandardOptimized molar ratios (e.g., Guanidine:Malonate:Methoxide) google.com
pH Control GeneralPrecise pH adjustments at various stages google.com

Proposed Reaction Mechanisms for 2,5-Diamino-4,6-Dihydroxypyrimidine Formation

The formation of the pyrimidine ring through guanidine-mediated condensation with malonic esters follows a well-understood reaction pathway. The process is a type of Biginelli-inspired reaction. nih.gov The mechanism can be broken down into the following key steps:

Enolate Formation: The base (e.g., sodium methoxide) deprotonates the α-carbon of the malonic ester, forming an enolate ion.

Nucleophilic Addition: The nucleophilic nitrogen of guanidine attacks one of the carbonyl carbons of the malonic ester.

Cyclization: An intramolecular nucleophilic attack occurs from the other nitrogen of the guanidine to the second carbonyl carbon of the ester, leading to the formation of a six-membered ring.

Elimination: The ethoxy or methoxy (B1213986) groups from the original ester are eliminated, resulting in the formation of the dihydroxypyrimidine ring.

The subsequent nitrosation at the 5-position involves the generation of a nitrosonium ion (NO+) from sodium nitrite in an acidic environment. This electrophile then attacks the electron-rich 5-position of the pyrimidine ring. The final step, the reduction of the nitroso group to an amino group, proceeds via standard reduction mechanisms, which can involve electron transfer from a reducing agent or catalytic hydrogenation. A proposed mechanism for the formation of a similar pyrimidine derivative involves the in-situ formation of an N-carbamoyliminium ion which reacts with an enol. researchgate.net

Novel Process Development and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for the synthesis of pyrimidine derivatives, including 2,5-diamino-4,6-dihydroxypyrimidine. rasayanjournal.co.inmdpi.com

Exploration of Milder Reaction Conditions

A key aspect of green chemistry is the use of milder reaction conditions to reduce energy consumption and minimize side reactions. unibo.it Research in pyrimidine synthesis has explored alternatives to harsh reagents and high temperatures. For instance, the use of ultrasonication and microwave irradiation has been shown to accelerate reaction rates and often leads to higher yields with cleaner product profiles. rasayanjournal.co.in These techniques provide energy more efficiently to the reaction mixture, often allowing for reactions to be carried out at lower bulk temperatures and for shorter durations.

Chemical Reactivity and Advanced Transformation Studies of 2,5 Diamino 4,6 Dihydroxypyrimidine

Role as a Key Precursor in Complex Organic Transformations

2,5-Diamino-4,6-dihydroxypyrimidine (B34952) serves as a fundamental building block in the synthesis of a variety of complex organic molecules, most notably purine (B94841) derivatives and nucleoside analogues. Its inherent chemical functionalities, the two amino groups and two hydroxyl groups on the pyrimidine (B1678525) ring, provide multiple reactive sites for elaboration and cyclization reactions.

Chlorination Reactions to 2,5-Diamino-4,6-Dichloropyrimidine (B1296591)

A pivotal transformation of 2,5-diamino-4,6-dihydroxypyrimidine is its chlorination to produce 2,5-diamino-4,6-dichloropyrimidine. researchgate.net This dichlorinated intermediate is highly valuable for the subsequent synthesis of various biologically active compounds, including antiviral and anticancer agents. The direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine presents a more efficient, two-step pathway to this key intermediate. researchgate.net

Initial attempts at direct chlorination using phosphorus oxychloride were reported to be unsuccessful, leading to degradation of the pyrimidine ring. google.comgoogleapis.com However, subsequent research has led to the development of successful protocols. One established method involves refluxing 2,5-diamino-4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of a large molar excess of a quaternary ammonium (B1175870) chloride or an amine hydrochloride. google.comgoogleapis.com Another approach utilizes Vilsmeier reagents for the chlorination.

Despite these advancements, challenges such as the formation of tarry precipitates and low yields, sometimes less than 10%, have been encountered, making scale-up difficult. google.comgoogleapis.com To address these issues, improved methods have been developed. One such method involves the use of bis-formamidine intermediates, which can achieve yields of 52–81% under optimized pH conditions. Another strategy involves protecting the 5-amino group with an alkoxycarbonyl group, which is reported to yield 35-65% of the dichlorinated product. googleapis.com

A process suitable for large-scale production involves the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of a quaternary ammonium chloride or a weak tertiary amine base hydrochloride. google.com The reaction is typically conducted at elevated temperatures, ranging from 30-120°C, for extended periods, often exceeding 12 hours. google.comepo.org

The halogenation of pyrimidines, including the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine, is a crucial transformation in organic synthesis. Mechanistic studies suggest that the direct chlorination with phosphorus oxychloride likely proceeds through the formation of a reactive intermediate that is susceptible to degradation, explaining the initial difficulties in achieving this transformation. google.comgoogleapis.com The use of quaternary ammonium chlorides or amine hydrochlorides is thought to stabilize the reaction intermediates and prevent the degradation of the pyrimidine ring. google.comgoogleapis.com

In the Vilsmeier-Haack reaction, the Vilsmeier reagent, a halomethylenimminium salt, acts as the chlorinating agent. googleapis.com This reaction proceeds under milder conditions and can avoid the formation of the tarry byproducts seen in direct chlorination with phosphorus oxychloride alone. googleapis.com The mechanism is believed to involve the formation of a bis-formamidine intermediate, which is then hydrolyzed to yield the desired 2,5-diamino-4,6-dichloropyrimidine. googleapis.com

More recent studies on the halogenation of other pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, suggest the involvement of an electrophilic substitution mechanism. rsc.org In these cases, a hypervalent iodine(III) reagent and a potassium halide salt are used, with the hypervalent iodine reagent activating the halide for electrophilic attack on the pyrimidine ring. rsc.org While not directly studying 2,5-diamino-4,6-dihydroxypyrimidine, these findings provide insights into the fundamental mechanisms of pyrimidine halogenation.

The choice of catalysts and solvent systems significantly impacts the efficiency of the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine.

Catalysts: Quaternary ammonium chlorides, such as triethylmethylammonium chloride and tetraethylammonium (B1195904) chloride, and amine hydrochlorides are crucial for the success of direct chlorination with phosphorus oxychloride. google.comgoogle.com These catalysts are used in large molar excesses and are believed to prevent the degradation of the pyrimidine ring system. google.comgoogleapis.com The specific quaternary ammonium salt can influence the yield, with different salts leading to varying outcomes. google.com For instance, the use of N-ethyl-N-methyl piperidinium (B107235) chloride has been reported to give a 65% yield. google.com In some cases, phosphorus pentachloride has been added to the phosphorus oxychloride and quaternary ammonium chloride mixture, resulting in yields of around 30% after purification. google.comgoogleapis.com

Solvent Systems: The chlorination reaction is often carried out using phosphorus oxychloride itself as the solvent. google.comgoogleapis.comgoogle.com However, the use of inert co-solvents has also been explored. For Vilsmeier chlorination, inert solvents such as toluene, chloroalkenes, or chloroalkanes like methylene (B1212753) chloride, chloroform, and 1,2-dichloroethane (B1671644) are suitable. google.comgoogleapis.com The choice of solvent can affect the reaction temperature, which typically ranges from 0 to 110°C, and reaction times, which are generally between 12 and 48 hours. google.comgoogleapis.com The use of acetonitrile (B52724) as a solvent in combination with phosphorus oxychloride, phosphorus pentachloride, and a quaternary ammonium chloride has been investigated, but can still lead to the formation of tarry precipitates, making large-scale synthesis challenging. google.comgoogleapis.com

Table 1: Summary of Chlorination Conditions and Yields

Reagents Catalyst/Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
Phosphorus oxychloride Quaternary ammonium chloride Phosphorus oxychloride ~100-105 20-30 50-65 google.com
Phosphorus oxychloride Amine hydrochloride Phosphorus oxychloride Reflux >12 <10 (in some cases) google.comgoogleapis.com
Vilsmeier reagent - Toluene, Methylene chloride, Chloroform, 1,2-dichloroethane 0-110 12-48 - google.comgoogleapis.com
Phosphorus oxychloride, Phosphorus pentachloride Quaternary ammonium chloride Acetonitrile - - ~30 google.comgoogleapis.com
Bis-formamidine intermediate hydrolysis - Ethanol/Water - - 52-81
5-Alkoxycarbonyl protected starting material - Phosphorus oxychloride - - 35-65 googleapis.com

Derivatization and Further Functionalization Strategies

The derivatization of 2,5-diamino-4,6-dihydroxypyrimidine, particularly through its chlorinated intermediate, opens pathways to a wide array of functionalized heterocyclic compounds with significant biological and pharmaceutical applications.

2,5-Diamino-4,6-dichloropyrimidine is a critical intermediate for the synthesis of nucleoside analogues, which are essential in the development of antiviral and anticancer drugs. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is exploited to couple the pyrimidine core with sugar analogues or other cyclic systems to create nucleoside mimics. google.com For example, the synthesis of carbocyclic purine analogs like penciclovir (B1679225) and famciclovir (B1672041) utilizes this dichloropyrimidine intermediate.

The derivatization is not limited to nucleoside analogues. The reactive chlorine atoms can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of substituted pyrimidines. These compounds can serve as building blocks for more complex heterocyclic systems.

2,5-Diamino-4,6-dihydroxypyrimidine and its chlorinated derivative are key precursors in the synthesis of guanine (B1146940) and its analogues. researchgate.netgoogleapis.com The synthesis of 9-substituted guanine derivatives, which have shown promising antiviral activity against viruses like herpes simplex virus (HSV-1) and human immunodeficiency virus (HIV-1), often starts from 2,5-diamino-4,6-dichloropyrimidine.

A common strategy involves the cyclization of a suitably functionalized pyrimidine to form the imidazole (B134444) ring of the purine system. For instance, 2,4-diamino-6-chloro-5-formamidopyrimidine, which can be synthesized from the dichloropyrimidine intermediate, can be cyclized to form 2-amino-6-chloropurine. google.com This chloropurine can then be further modified, for example, by hydrogenolysis to produce a 2-aminopurine (B61359) nucleoside. google.com The synthesis of N,N'-(4,6-dichloro-2,5-pyrimidinediyl)bis formamide, another important intermediate for purine synthesis, is achieved by reacting 2,5-diamino-4,6-dichloropyrimidine with formic acid and acetic anhydride. googleapis.com

Acid-Base Properties and Protonation Behavior of the Pyrimidine Ring System

The presence of multiple nitrogen atoms and hydroxyl groups within the pyrimidine ring of 2,5-diamino-4,6-dihydroxypyrimidine imparts distinct acid-base characteristics. The molecule can accept protons in acidic media, a process influenced by the electronic effects of its amino and hydroxyl substituents. The study of its protonation behavior is essential for understanding its reactivity in various chemical environments. nih.govacs.org

Spectroscopic methods, particularly UV-visible and Nuclear Magnetic Resonance (NMR) spectroscopy, are primary tools for investigating the protonation of dihydroxypyrimidine derivatives. Studies on the parent compound, 4,6-dihydroxypyrimidine (B14393), and its derivatives show that protonation occurs in distinct stages, depending on the acidity of the medium. nih.govresearchgate.net

In solutions of increasing sulfuric acid concentration (from 0.1% to 99.5%), 4,6-dihydroxypyrimidine exhibits two protonation stages. acs.orgresearchgate.net This process is monitored by observing the shifts in the maximum absorption wavelength (λmax) in the UV spectrum. For instance, as the acidity increases, the formation of monocations and subsequently dications can be tracked. nih.govacs.org Similar multi-stage protonation is observed for related compounds. researchgate.net In some cases, NMR spectroscopy, including 15N NMR, is used to characterize the protonation state as a function of pH, providing direct insight into which nitrogen atoms are protonated. nih.gov

The basicity of pyrimidine derivatives is quantified by their pKa values, which are crucial for predicting reaction mechanisms and selecting appropriate reaction conditions. acs.org For derivatives of 4,6-dihydroxypyrimidine, basicity constants have been determined using various acidity functions. nih.gov The parent 4,6-dihydroxypyrimidine undergoes two protonation steps. acs.orgresearchgate.net The introduction of substituents significantly alters these values.

Table 1: Basicity Constants for Selected 4,6-Dihydroxypyrimidine Derivatives

Compound pK_bH₂²⁺ pK_bH⁺
6-hydroxy-2-methylpyrimidine-4(3H)-one -1.75 -6.21
4,6-dihydroxypyrimidine -2.15 -6.87
6-hydroxy-2-ethylpyrimidine-4(3H)-one -1.70 -6.18

Data sourced from studies on protonation in sulfuric acid solutions. nih.gov

These quantitative assessments demonstrate the compound's behavior as a weak organic base, with its protonation stages occurring in strongly acidic environments.

Substituents profoundly influence the electronic properties and, consequently, the acid-base characteristics of the pyrimidine ring. The nature and position of these groups can either increase or decrease the electron density of the heterocyclic system, thereby affecting its basicity.

Electron-donating groups (EDGs), such as the amino (-NH₂) and alkyl groups, increase the basicity of the pyrimidine ring. acs.orgresearchgate.net The amino groups in 2,5-diamino-4,6-dihydroxypyrimidine are expected to enhance the electron density on the ring, making it more susceptible to protonation compared to the unsubstituted 4,6-dihydroxypyrimidine. Theoretical studies on substituted pyrimidines confirm that EDGs cause an increase in the energy of the Highest Occupied Molecular Orbital (HOMO), which correlates with increased basicity. sid.ir

Conversely, electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), decrease the basicity of the compound. acs.orgresearchgate.net This effect is attributed to the withdrawal of electron density from the ring, which destabilizes the protonated form. acs.orgsid.ir The substituent-induced shifts in the molecule's electronic structure, particularly the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energies, are directly linked to these changes in reactivity. researchgate.net

Tautomerism and Dimerization Phenomena Involving the Dihydroxypyrimidine Core

The dihydroxypyrimidine core exhibits complex structural phenomena, including tautomerism and a propensity for spontaneous dimerization, which affect its physical and chemical properties.

Derivatives of hydroxypyrimidine can exist in multiple tautomeric forms, primarily through keto-enol tautomerization. nih.govresearchgate.net For 4,6-dihydroxypyrimidine and its derivatives, there is a strong preference for the keto form (pyrimidinone) in the solid state. nih.govresearchgate.net X-ray structure analysis has shown that 4,6-dihydroxypyrimidine can exist in two crystalline polymorphic forms: a molecular form and an ionic (zwitterionic) form. acs.org

In solution, an equilibrium between different tautomers often exists. While the keto form is generally the most stable, the presence of other tautomers, such as the enol form, can be detected spectroscopically. acs.orgnih.gov For the related 2-amino-5,6-dimethyl-4-hydroxypyrimidine, IR spectroscopy suggests that small amounts of the hydroxy tautomer are present even in crystals dominated by the keto form. nih.gov The specific equilibrium is influenced by the solvent, temperature, and pH.

An important characteristic of 4,6-dihydroxypyrimidine derivatives is their ability to undergo spontaneous dimerization. nih.govacs.org This process involves the coupling of two monomer units to form a larger molecule. numberanalytics.com The formation of zwitterionic forms is considered a key precursor to this asymmetric dimerization. nih.govacs.org

A labile crystalline product resulting from the spontaneous dimerization of 4,6-dihydroxypyrimidine has been identified. acs.org Its structure was determined to be 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine. nih.govacs.org This dimerization is reversible; when the dimer is dissolved in dimethyl sulfoxide (B87167) (DMSO), it reverts to the original monomeric 4,6-dihydroxypyrimidine. nih.govacs.org The reaction is influenced by factors such as reactant concentration and the specific conditions of the medium. numberanalytics.com This reversible self-association is a critical aspect of the compound's solution-state chemistry.

Spectroscopic Characterization and Advanced Structural Analysis of 2,5 Diamino 4,6 Dihydroxypyrimidine

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule, providing valuable insights into its electronic structure and the influence of its chemical environment.

Analysis of Electronic Transitions (e.g., n-π* and π-π*)

The UV-Vis spectrum of a pyrimidine (B1678525) derivative is primarily governed by n-π* and π-π* electronic transitions. The π-π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The n-π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atoms' lone pairs) to a π* antibonding orbital.

For pyrimidine systems, the presence of substituents significantly influences the energy and intensity of these transitions. The amino (-NH2) and hydroxyl (-OH) groups in 2,5-Diamino-4,6-dihydroxypyrimidine (B34952) are expected to act as auxochromes, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted pyrimidine. This is due to the extension of the conjugated system through the lone pair electrons of the amino and hydroxyl groups.

Correlation of UV-Vis Spectra with Tautomeric Forms and Protonation States

Pyrimidine derivatives, particularly those with hydroxyl and amino substituents, can exist in various tautomeric forms and protonation states, each with a distinct UV-Vis absorption spectrum. The position of the absorption maxima can, therefore, provide critical information about the predominant form of the molecule in a given solvent and pH.

A study on the closely related 4,6-dihydroxypyrimidine (B14393) revealed that it and its derivatives are characterized by intense absorption maxima between 252–254 nm. nih.gov This absorption is sensitive to the acidity of the medium. As the concentration of sulfuric acid increases, indicating a more acidic environment, the main absorption peak shifts to shorter wavelengths, around 240–242 nm. nih.gov This hypsochromic (blue) shift is indicative of protonation of the pyrimidine ring. The spectra of these compounds in different acidic conditions suggest the existence of the same tautomeric forms. nih.gov

For 2,5-Diamino-4,6-dihydroxypyrimidine, the presence of two amino groups, which are basic, and two hydroxyl groups, which can be acidic or enolic, leads to a complex series of possible tautomers and protonated species. The equilibrium between the keto and enol forms, as well as the protonation of the ring nitrogens and exocyclic amino groups, will each have a unique spectroscopic signature. The analysis of the UV-Vis spectra under varying pH conditions is, therefore, a crucial tool for understanding the acid-base properties and tautomeric equilibria of this molecule.

Table 1: UV Absorption Maxima for 4,6-Dihydroxypyrimidine and its Cations nih.gov

Speciesλmax (nm)
Neutral Base252
Monocation (BH+)242
Dication (BH22+)246

This data is for the related compound 4,6-dihydroxypyrimidine and serves as an illustrative example of the spectral shifts observed upon protonation.

Vapor Phase Ultraviolet Spectroscopy Studies

Vapor phase UV spectroscopy provides information about the intrinsic electronic properties of a molecule, free from solvent effects. Studies on pyrimidine and its derivatives in the gas phase have shown that the spectra consist of a broad continuum with low-intensity absorption bands in the 200-380 nm range. These studies are crucial for understanding the photophysical and photochemical properties of these molecules, which are relevant to their potential degradation pathways in various environments. The vapor phase spectrum of 2,5-Diamino-4,6-dihydroxypyrimidine would be expected to show resolved vibrational fine structure, which can be analyzed to understand the geometry of the excited states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.

Application in Reaction Monitoring and Product Purity Assessment

¹H NMR spectroscopy is frequently employed to monitor the progress of chemical reactions. By taking spectra of the reaction mixture at different time points, the disappearance of starting material signals and the appearance of product signals can be tracked, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. For the synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine, ¹H NMR could be used to follow the conversion of precursors, providing real-time information on the reaction kinetics.

Furthermore, NMR is a powerful technique for assessing the purity of the final product. The presence of signals corresponding to impurities, even in small amounts, can be readily detected. Integration of the signals in a ¹H NMR spectrum can provide a quantitative measure of the purity of the sample, provided a suitable internal standard is used. For instance, in the synthesis of related pyrimidine derivatives, ¹H NMR spectroscopy, alongside liquid chromatography-mass spectrometry (LC-MS), has been used to confirm a purity of higher than 98%. nih.gov

Advanced NMR Techniques for Structural Confirmation and Elucidation of Derivatives

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, complex molecules like 2,5-Diamino-4,6-dihydroxypyrimidine and its derivatives often require the use of more advanced, two-dimensional (2D) NMR techniques for unambiguous structural assignment.

Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, helping to identify adjacent protons in the molecule. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton and carbon signals, providing information about one-bond (C-H) and multiple-bond (C-C-H, C-N-H) connectivities, respectively. These techniques are invaluable for assigning the signals of the pyrimidine ring and any substituents.

For derivatives of 2,5-Diamino-4,6-dihydroxypyrimidine, where the substitution pattern might be ambiguous, NOE (Nuclear Overhauser Effect) spectroscopy can be employed. NOE provides information about the spatial proximity of nuclei, which is crucial for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS and LC-MS)

Mass spectrometry serves as a powerful tool for the structural elucidation and analysis of 2,5-diamino-4,6-dihydroxypyrimidine. This section details its application in understanding the compound's fragmentation patterns and in monitoring its chemical changes.

Fragmentation Pattern Analysis for Structural Characterization

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), allows for the determination of the molecular weight and the study of the fragmentation pathways of 2,5-diamino-4,6-dihydroxypyrimidine. youtube.comchemrxiv.org While specific fragmentation data for this exact compound is not extensively detailed in the provided search results, general principles of mass spectrometry of heterocyclic compounds can be applied.

The fragmentation of pyrimidine derivatives is not a random process and is influenced by the nature and position of substituents on the pyrimidine ring. youtube.com For 2,5-diamino-4,6-dihydroxypyrimidine, fragmentation would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO) from the protonated molecular ion. The stability of the resulting fragment ions is a key factor in determining the fragmentation pathway. youtube.com Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, would be instrumental in piecing together the compound's structure by establishing connectivity between different parts of the molecule. chemrxiv.org The analysis of characteristic fragment ions can help distinguish it from its isomers. researchgate.net

Table 1: Predicted Fragmentation Data for 2,5-Diamino-4,6-dihydroxypyrimidine

Fragment Ion Predicted m/z Possible Neutral Loss
[M+H]⁺143.06-
[M+H - NH₃]⁺126.05Ammonia
[M+H - H₂O]⁺125.06Water
[M+H - CO]⁺115.07Carbon Monoxide

Note: The m/z values are theoretical and would need to be confirmed by experimental data.

Utilization in Monitoring Chemical Transformations

Liquid chromatography-mass spectrometry (LC-MS) is an invaluable technique for monitoring chemical transformations involving 2,5-diamino-4,6-dihydroxypyrimidine. This includes tracking the progress of its synthesis, identifying intermediates, and detecting degradation products. For instance, in the synthesis of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, LC-MS could be employed to monitor the conversion of the intermediate product to the final product, ensuring the reaction has gone to completion and assessing the purity of the final compound. google.com

Furthermore, LC-MS is crucial in studying the stability of the compound under various conditions. Degradation products resulting from hydrolysis, oxidation, or other chemical processes can be separated by liquid chromatography and subsequently identified by mass spectrometry. This is particularly relevant in the context of its use in various applications where its stability over time is a critical factor.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within the 2,5-diamino-4,6-dihydroxypyrimidine molecule.

Vibrational Analysis for Functional Group Identification and Tautomeric Studies

The IR and Raman spectra of 2,5-diamino-4,6-dihydroxypyrimidine are characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The study of these vibrational spectra is essential for confirming the molecular structure and investigating tautomerism. ijfans.org Tautomerism is a significant aspect of pyrimidine chemistry, where the molecule can exist in different isomeric forms through the migration of a proton. nih.gov

The presence of amino (-NH₂) and hydroxyl (-OH) groups gives rise to characteristic stretching and bending vibrations. The N-H stretching vibrations of the amino groups are typically observed in the 3500-3300 cm⁻¹ region of the IR spectrum. The O-H stretching vibrations from the hydroxyl groups would also appear in a similar high-frequency region, often as broad bands due to hydrogen bonding. The C=O stretching vibrations, indicative of the keto tautomeric form, would be expected in the 1750-1650 cm⁻¹ region. core.ac.ukripublication.com

Vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can help to distinguish between the possible tautomeric forms (keto-enol and amino-imino) by comparing the experimental spectra with the calculated spectra for each tautomer. nih.govresearchgate.net The presence or absence of certain bands, as well as shifts in their positions, can provide strong evidence for the predominant tautomeric form in the solid state or in solution. nih.gov

Table 2: Characteristic IR Absorption Frequencies for 2,5-Diamino-4,6-dihydroxypyrimidine

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amino (-NH₂)N-H Stretch3500 - 3300
Hydroxyl (-OH)O-H Stretch3600 - 3200 (broad)
Carbonyl (C=O)C=O Stretch1750 - 1650
Amine (-NH₂)N-H Bend1650 - 1580
C=C and C=NRing Stretching1600 - 1400

X-ray Crystallography of 2,5-Diamino-4,6-Dihydroxypyrimidine and its Crystalline Forms

Investigation of Polymorphic Forms and Crystal Packing

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, can exhibit distinct physical properties. The investigation of polymorphism in 2,5-diamino-4,6-dihydroxypyrimidine is crucial as different crystal forms can arise from variations in crystallization conditions. rsc.org

X-ray diffraction studies can reveal the existence of different polymorphs by their unique diffraction patterns. rsc.org The crystal structure of each polymorph provides insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. For 2,5-diamino-4,6-dihydroxypyrimidine, the amino and hydroxyl groups are capable of forming extensive hydrogen bond networks, which will significantly influence the crystal packing arrangement. Studies on similar pyrimidine derivatives have shown that different hydrogen-bonding motifs can lead to the formation of distinct polymorphic forms. nih.gov For example, 4,6-dihydroxypyrimidine itself is known to exist in two polymorphic forms: a molecular form and an ionic form, which differ in their crystal structures. acs.org

The analysis of the crystal structure of 2,5-diamino-4,6-dihydroxypyrimidine and its potential polymorphs is essential for understanding its solid-state properties and for controlling its crystallization behavior.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state architecture of 2,5-diamino-4,6-dihydroxypyrimidine is intricately defined by a network of intermolecular hydrogen bonds. These interactions are fundamental to the stability of its crystal lattice. The molecule possesses multiple hydrogen bond donor and acceptor sites, facilitating the formation of robust and complex hydrogen-bonding motifs.

The primary hydrogen bond donors are the amino groups (-NH2) at the C2 and C5 positions, and the hydroxyl groups (-OH) at the C4 and C6 positions. The nitrogen atoms within the pyrimidine ring and the oxygen atoms of the hydroxyl groups act as hydrogen bond acceptors. This multiplicity of interactive sites allows for the creation of a dense and stable three-dimensional network.

Table 1: Potential Hydrogen Bonding Interactions in 2,5-Diamino-4,6-dihydroxypyrimidine

DonorAcceptorType of Interaction
Amino group (-NH2) at C2Pyrimidine ring NitrogenN-H···N
Amino group (-NH2) at C2Hydroxyl group Oxygen (-OH) at C4/C6N-H···O
Amino group (-NH2) at C5Pyrimidine ring NitrogenN-H···N
Amino group (-NH2) at C5Hydroxyl group Oxygen (-OH) at C4/C6N-H···O
Hydroxyl group (-OH) at C4Pyrimidine ring NitrogenO-H···N
Hydroxyl group (-OH) at C4Hydroxyl group Oxygen (-OH) at C6O-H···O
Hydroxyl group (-OH) at C6Pyrimidine ring NitrogenO-H···N
Hydroxyl group (-OH) at C6Hydroxyl group Oxygen (-OH) at C4O-H···O

It is important to note that the actual hydrogen bonding network can be influenced by the specific crystalline polymorph adopted by the compound.

Crystallographic Studies of Macromolecular Complexes (e.g., Protein-Ligand Interactions)

The 2,4-diaminopyrimidine (B92962) scaffold, a core component of 2,5-diamino-4,6-dihydroxypyrimidine, is a well-established pharmacophore, particularly in the design of dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate metabolic pathway, and its inhibition disrupts DNA synthesis, making it a target for antimicrobial and anticancer therapies.

Crystallographic studies of DHFR in complex with various 2,4-diaminopyrimidine-based inhibitors have provided invaluable insights into the molecular recognition mechanisms at the active site. Although crystal structures featuring the exact 2,5-diamino-4,6-dihydroxypyrimidine molecule are not prominently documented, the binding modes of its close derivatives offer a clear understanding of the key interactions.

A conserved feature in the binding of 2,4-diaminopyrimidine inhibitors to DHFR is the formation of crucial hydrogen bonds between the diaminopyrimidine ring and conserved amino acid residues in the enzyme's active site. Typically, the 2,4-diamino groups form hydrogen bonds with a conserved acidic residue, such as aspartate or glutamate, and with the backbone carbonyl oxygen atoms of other residues.

For example, in the crystal structure of human DHFR complexed with a propargyl-linked antifolate containing a 2,4-diaminopyrimidine ring, the 4-amino group forms a hydrogen bond with the backbone carbonyl oxygen of Ile7. nih.gov Furthermore, the N1 atom and the 2-amino group engage in hydrogen bonds with Glu30. nih.gov These interactions effectively anchor the inhibitor within the active site.

Hydrophobic interactions also play a significant role in the binding affinity and selectivity of these inhibitors. The pyrimidine ring itself can participate in hydrophobic interactions with residues such as Phe34 and Ile7. nih.gov

Table 2: Representative Interactions of the 2,4-Diaminopyrimidine Core in DHFR Complexes

PDB IDLigand (Derivative of 2,5-Diamino-4,6-dihydroxypyrimidine)Interacting Residues in DHFRType of InteractionReference
6DDP3'-[(2R)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5'-methoxy[1,1'-biphenyl]-4-carboxylic acidNot explicitly detailed in the provided abstractComplex with Mycobacterium tuberculosis DHFR rcsb.org
1KMV(Z)-6-(2-[2,5-DIMETHOXYPHENYL]ETHEN-1-YL)-2,4-DIAMINO-5-METHYLPYRIDO[2,3-D]PYRIMIDINENot explicitly detailed in the provided abstractComplex with human DHFR rcsb.org
-Propargyl-linked antifolatesIle7, Val115, Glu30, Phe34Hydrogen bonds, Hydrophobic interactions nih.gov

These crystallographic studies underscore the importance of the 2,4-diaminopyrimidine moiety for molecular recognition by DHFR and provide a rational basis for the design of new and more potent inhibitors. The specific substitution pattern on the pyrimidine ring, including the presence of amino and hydroxyl groups as in 2,5-diamino-4,6-dihydroxypyrimidine, can modulate the binding affinity and selectivity of the compound.

Computational and Theoretical Investigations of 2,5 Diamino 4,6 Dihydroxypyrimidine

Quantum Chemical Calculations (e.g., DFT, SCC-DFTB)

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are often employed to gain insights into molecular characteristics.

Prediction of Molecular Geometries and Electronic Structures

Detailed predictions of the molecular geometry and electronic structure of 2,5-Diamino-4,6-dihydroxypyrimidine (B34952) from dedicated DFT or SCC-DFTB studies are not readily found in the surveyed literature. However, some basic computational data is available for its hydrochloride salt, 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride. chemscene.com These properties are often calculated to provide a preliminary understanding of the molecule's characteristics.

Computational PropertyValue
Topological Polar Surface Area (TPSA)118.02 Ų
LogP-0.9383
Hydrogen Bond Acceptors5
Hydrogen Bond Donors4
Rotatable Bonds0

Data sourced from computational predictions for 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride. chemscene.com

In the context of drug design, 2,5-diamino-4,6-dihydroxypyrimidine has been used as a reference ligand in computational docking studies to identify the binding site of potential inhibitors for proteins like ricin A chain. nih.govgoogle.com In such studies, the molecule's structure is used to probe the active site of a protein, but this does not typically involve a deep analysis of the ligand's intrinsic electronic properties.

Simulation of Reaction Pathways and Energy Landscapes (e.g., Decomposition Pathways)

There is no specific information available in the searched literature regarding the simulated reaction pathways or energy landscapes for the decomposition of 2,5-Diamino-4,6-dihydroxypyrimidine. Such studies would be valuable for understanding its stability and potential degradation products. For related pyrimidine (B1678525) derivatives, computational methods have been used to study thermal decomposition, but not for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules and their interactions with the environment over time. The search of scientific literature did not yield any studies that have performed molecular dynamics simulations specifically for the conformational analysis of 2,5-Diamino-4,6-dihydroxypyrimidine in isolation or in solution. While MD simulations are mentioned in the context of studying ligand-protein complexes, the focus is on the stability of the complex rather than the conformational analysis of the ligand itself.

In Silico Modeling of Structure-Reactivity Relationships

In silico modeling is often used to establish relationships between a molecule's structure and its chemical reactivity or biological activity. For 2,5-Diamino-4,6-dihydroxypyrimidine, no specific in silico models describing its structure-reactivity relationships were found in the available literature. The compound is noted as being inactive in certain biological assays where its chlorinated derivative shows potent inhibition, suggesting that the hydroxyl groups are key to its reactivity profile, a feature that could be explored through further computational modeling.

Theoretical Studies of Tautomeric Equilibria and Protonation Constants

Pyrimidine derivatives with hydroxyl and amino groups are known to exhibit complex tautomerism. Theoretical studies are essential for determining the relative stabilities of different tautomers and predicting their equilibrium populations. However, no theoretical studies specifically investigating the tautomeric equilibria and protonation constants of 2,5-Diamino-4,6-dihydroxypyrimidine were identified in the searched literature. Such studies on analogous molecules, like 4,5-diamine-2,6-dimercaptopyrimidine, have shown that different tautomeric forms can coexist, with their relative energies being predictable through computational methods. chemscene.com A similar investigation for 2,5-Diamino-4,6-dihydroxypyrimidine would be highly informative.

Advanced Analytical Applications of 2,5 Diamino 4,6 Dihydroxypyrimidine As a Reagent

Derivatization Reagent in High-Performance Analytical Methods

One of the primary applications of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) is as a pre-column derivatization reagent in liquid chromatography. Derivatization is a technique used to convert an analyte into a product that has improved chromatographic properties or is more easily detectable. This pyrimidine (B1678525) derivative is particularly effective for enhancing the detection of otherwise challenging molecules.

2,5-Diamino-4,6-dihydroxypyrimidine, also referred to in literature as 5,6-diamino-2,4-dihydroxypyrimidine, is widely used for the sensitive detection of α-dicarbonyl compounds, such as glyoxal (GO) and methylglyoxal (MGO). nih.govnih.gov These compounds are significant biomarkers for oxidative stress and are implicated in the progression of diseases like diabetes. nih.gov The reagent reacts with α-dicarbonyls to form highly fluorescent derivatives, which allows for their quantification at very low concentrations using fluorescence detectors. nih.gov

This derivatization strategy has been successfully applied to determine the levels of glyoxal and methylglyoxal in various biological matrices, including serum and urine. nih.govnih.gov For instance, a study using this method found the concentrations of GO and MGO in the serum of non-diabetic humans to be 154 ± 88 nmol/L and 98 ± 27 nmol/L, respectively. In patients with diabetes, these levels were elevated to 244 ± 137 nmol/L and 190 ± 68 nmol/L, respectively. nih.gov Another study measured the urinary levels in healthy individuals, reporting them as ratios to creatinine. nih.gov

Table 1: Measured Concentrations of Glyoxal (GO) and Methylglyoxal (MGO) in Human Samples Using 2,5-Diamino-4,6-dihydroxypyrimidine Derivatization.
AnalyteSample MatrixSubject GroupConcentration nih.govnih.gov
Glyoxal (GO)SerumNon-diabetic154 ± 88 nmol/L
Glyoxal (GO)SerumDiabetic244 ± 137 nmol/L
Methylglyoxal (MGO)SerumNon-diabetic98 ± 27 nmol/L
Methylglyoxal (MGO)SerumDiabetic190 ± 68 nmol/L
Glyoxal (GO)UrineHealthy Women0.80 ± 0.37 µg/mg creatinine
Glyoxal (GO)UrineHealthy Men0.63 ± 0.15 µg/mg creatinine
Methylglyoxal (MGO)UrineHealthy Women0.60 ± 0.22 µg/mg creatinine
Methylglyoxal (MGO)UrineHealthy Men0.49 ± 0.05 µg/mg creatinine

The reaction between 2,5-diamino-4,6-dihydroxypyrimidine and an α-dicarbonyl compound is a condensation reaction that results in the formation of a pteridine ring system, specifically a highly fluorescent lumazine derivative. nih.govnih.gov The two adjacent amino groups on the pyrimidine ring react with the two carbonyl groups of the α-dicarbonyl compound. This cyclization reaction forms a stable, aromatic lumazine ring, which exhibits strong fluorescence, a property that is exploited for sensitive detection. nih.gov The resulting derivatives of glyoxal and methylglyoxal can be easily separated and quantified using reversed-phase chromatography. nih.gov

To achieve maximum sensitivity and accuracy, the conditions for the derivatization reaction must be carefully optimized. Key parameters that influence the reaction yield and efficiency include pH, temperature, reaction time, and the concentration of the derivatizing reagent. nih.govnih.govnih.gov

Studies have shown that the reaction can be effectively carried out at neutral pH for serum samples or in a basic medium for urine samples. nih.govnih.gov The optimization process involves systematically varying these parameters to find the conditions that produce the highest fluorescence signal for the lumazine derivatives. For example, one validated method for analyzing urine samples involves incubating the sample with the reagent in an alkaline medium for 30 minutes at 60°C. nih.gov For serum samples, pre-column derivatization at a neutral pH has been successfully employed. nih.gov The resulting lumazine derivatives are stable and can be detected with high sensitivity using a fluorescence detector, typically with excitation around 330 nm and emission measured at 500 nm. nih.gov

Table 2: Examples of Optimized Parameters for Derivatization Reactions.
ParameterCondition for Urine Samples nih.govCondition for Serum Samples nih.govDetection Wavelengths nih.gov
pHAlkaline MediumNeutral pHN/A
Temperature60°CNot specifiedN/A
Time30 minutesNot specifiedN/A
DetectionN/AN/AExcitation: 330 nm, Emission: 500 nm

Utility in Biochemical Assays and Enzymatic Studies

Beyond its role in analytical derivatization, the core structure of 2,5-diamino-4,6-dihydroxypyrimidine is found in various biologically important molecules, making it and its derivatives useful in biochemical assays and for studying enzymatic processes.

Derivatives of 2,5-diamino-4,6-dihydroxypyrimidine are key intermediates in essential metabolic pathways, particularly in the biosynthesis of purines and riboflavin (vitamin B2). wikipedia.orgnih.gov For instance, 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine is a metabolite in the purine (B94841) metabolism pathway. wikipedia.org It is formed from the hydrolysis of Guanosine triphosphate (GTP) by the enzyme GTP cyclohydrolase II. wikipedia.org This pyrimidine derivative is then further metabolized by the enzyme Diaminohydroxyphosphoribosylaminopyrimidine deaminase. wikipedia.org

In the riboflavin biosynthesis pathway, which is essential for microorganisms and plants, a similar compound, 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate, is a central intermediate. nih.gov Studying the enzymatic conversion of these pyrimidine derivatives helps to elucidate the steps and regulation of these critical metabolic pathways. nih.govnih.gov

Given their structural similarity to natural metabolites, diaminohydroxypyrimidine derivatives can act as either substrates for or inhibitors of specific enzymes. As substrates, compounds like 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine are recognized and transformed by enzymes such as deaminases in the purine pathway. wikipedia.org

Furthermore, various substituted diaminopyrimidine compounds have been investigated as potential enzyme inhibitors for therapeutic purposes. For example, the related compound 2,4-diamino-6-hydroxypyrimidine (B22253) is a known inhibitor of GTP cyclohydrolase I. researchgate.net Other pyrimidine derivatives have been synthesized and shown to be potent inhibitors of dihydrofolate reductase, an important target in cancer therapy. nih.gov The ability of these compounds to interact with the active sites of enzymes makes them valuable tools for studying enzyme mechanisms and for the development of new drugs. researchgate.netnih.gov

Table of Mentioned Compounds

Table 3: List of Chemical Compounds Mentioned in the Article.
Compound Name
2,5-Diamino-4,6-dihydroxypyrimidine
5,6-diamino-2,4-dihydroxypyrimidine
Glyoxal (GO)
Methylglyoxal (MGO)
Creatinine
2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine
Guanosine triphosphate (GTP)
2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate
Riboflavin
2,4-diamino-6-hydroxypyrimidine

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Derivatization and Functionalization Pathways for Advanced Materials

The development of advanced materials hinges on the ability to create complex, functional molecules from versatile precursors. 2,5-Diamino-4,6-Dihydroxypyrimidine (B34952) serves as an ideal starting point for such endeavors. Research has demonstrated that the hydroxyl groups can be substituted, for instance, by chlorination using phosphorus oxychloride in the presence of a quaternary ammonium (B1175870) chloride or a weak tertiary amine base hydrochloride. google.com This process converts the dihydroxypyrimidine into 2,5-diamino-4,6-dichloropyrimidine (B1296591), a highly reactive intermediate. google.com The resulting chloro-derivatives are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Furthermore, synthetic strategies have been developed for the functionalization of the C5 position on the pyrimidine (B1678525) ring. Pathways involving iodination, followed by cross-coupling reactions like the Suzuki reaction, enable the attachment of various aryl groups. mdpi.com These derivatization methods open the door to creating materials with specific electronic, optical, or thermal properties. For example, a study on the related 4,5-diaminopyrimidine (B145471) showed that functionalization significantly red-shifts its absorption spectrum and alters its fluorescence quantum yield. chemrxiv.org This suggests a promising future direction for designing novel photosensitizers or fluorescent biomarkers based on the 2,5-Diamino-4,6-Dihydroxypyrimidine scaffold. chemrxiv.org

Future work will likely focus on exploiting these known derivatization pathways to synthesize polymers, metal-organic frameworks (MOFs), and functional dyes. The ability to introduce different functionalities at the 2, 4, 5, and 6 positions allows for fine-tuning the material's properties for applications ranging from electronics to photonics.

Investigation of Supramolecular Assembly and Self-Assembling Properties of its Derivatives

Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent interactions, is a key area where 2,5-Diamino-4,6-Dihydroxypyrimidine derivatives are poised to make an impact. The compound's structure is rich with hydrogen bond donors (the amino groups) and acceptors (the pyrimidine nitrogens and hydroxyl/keto oxygens). This arrangement is highly conducive to forming predictable and robust hydrogen-bonded networks.

Studies on similar molecules, such as 2,4-diaminopyrimidine (B92962), have shown that they reliably form a specific hydrogen-bonding pattern known as the R²₂(8) motif, where molecules form dimeric pairs. mdpi.com Given its structure, 2,5-Diamino-4,6-Dihydroxypyrimidine and its derivatives are expected to participate in extensive and highly organized supramolecular self-assembly. mdpi.com The presence of four functional groups offers the potential to create complex two-dimensional (2D) sheets or three-dimensional (3D) frameworks.

Research on peptide-based materials has demonstrated that the dimensionality of hydrogen bond networks directly influences the physical properties of the resulting materials, such as mechanical stiffness. nih.gov For instance, materials with 3D hydrogen bond networks exhibit significantly higher stiffness compared to those with 2D layered networks. nih.gov This principle highlights a significant future research direction: investigating how the derivatization of 2,5-Diamino-4,6-Dihydroxypyrimidine can be used to control the dimensionality of its self-assembled structures, thereby tuning the properties of the resulting soft materials for applications in tissue engineering or flexible electronics.

Rational Design of New Derivatives with Tunable Chemical Reactivity

A central goal in modern chemistry is the ability to design molecules with precisely controlled reactivity. The 2,5-Diamino-4,6-Dihydroxypyrimidine scaffold offers a platform for achieving this. The chemical character of the pyrimidine ring can be significantly altered by introducing substituents at various positions.

A spectroscopic study on the basicity of 4,6-dihydroxypyrimidine (B14393) derivatives revealed that the electronic nature of substituents directly influences the compound's pKa value, a measure of its basicity. acs.org The introduction of electron-donating alkyl groups at the C2 position increases basicity, while adding an electron-withdrawing nitro group at the C5 position leads to a decrease in basicity. acs.org This tunability is crucial for designing molecules intended for specific chemical environments or catalytic processes.

CompoundSubstituent at C2Substituent at C5pKa1pKa2
4,6-Dihydroxypyrimidine-H-H1.48-3.95
6-Hydroxy-2-methylpyrimidine-4(3H)-one-CH₃-H2.21-3.75
6-Hydroxy-2-ethylpyrimidine-4(3H)-one-CH₂CH₃-H2.29-3.78
6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one-CH₃-NO₂-4.10-

Table based on data from a study on the basicity of 4,6-dihydroxypyrimidine derivatives. acs.org

This ability to rationally tune reactivity has been successfully applied in the design of biologically active molecules. For instance, researchers have used 2,4-diamino-6-hydroxypyrimidine (B22253) as a starting point to design and synthesize selective enzyme inhibitors by appending specific side chains designed to interact with target proteins. nih.gov This approach, which combines structural knowledge with an understanding of substituent effects, can be extended to create derivatives of 2,5-Diamino-4,6-Dihydroxypyrimidine with tailored reactivity for use as catalysts, sensors, or building blocks in organic synthesis.

Integration into Complex Chemical Systems for Cascade Reactions

Cascade reactions, where multiple chemical transformations occur in a single pot, represent an efficient and elegant strategy in chemical synthesis. The development of such reactions relies on the availability of versatile molecular building blocks that can participate in or mediate sequential transformations.

Functionalized derivatives of 2,5-Diamino-4,6-Dihydroxypyrimidine are promising candidates for this role. As established, the parent compound can be converted into a dichlorinated intermediate. google.com This derivative is an excellent electrophile for sequential nucleophilic substitution reactions, allowing for the controlled, step-wise construction of complex molecular architectures.

Looking forward, derivatives of 2,5-Diamino-4,6-Dihydroxypyrimidine could be designed to act as ligands for transition metal catalysts or as organocatalysts themselves. The multiple nitrogen and oxygen atoms can serve as coordination sites for metal ions, potentially enabling their use in catalytic cycles. The inherent reactivity of the pyrimidine ring and its substituents could be harnessed to facilitate multi-component reactions, where three or more reactants combine in a single operation to form a complex product. orientjchem.org The exploration of this compound and its derivatives as central components in cascade reactions is a nascent but highly promising field of research that could lead to more efficient and sustainable chemical manufacturing processes.

Q & A

Basic: What are the recommended methods for synthesizing 2,5-Diamino-4,6-Dihydroxypyrimidine and its hydrochloride salt in laboratory settings?

Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. For example, one protocol involves reacting guanidine derivatives with malonic acid or its esters under acidic conditions, followed by amination . For the hydrochloride salt, post-synthetic treatment with hydrochloric acid and recrystallization in ethanol/water mixtures is effective. highlights a method using phosphorus oxychloride (POCl₃) and methyltriethylammonium chloride to chlorinate the hydroxyl groups, yielding intermediates that are subsequently aminated . Key parameters include temperature control (80–110°C) and stoichiometric ratios of reagents to avoid side products.

Basic: How can researchers characterize the purity and structural integrity of 2,5-Diamino-4,6-Dihydroxypyrimidine using spectroscopic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the positions of amino and hydroxyl groups. For the hydrochloride salt, downfield shifts in NH₂ and OH protons (~δ 8–10 ppm) are indicative of salt formation .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. A mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (10:90) resolves impurities effectively .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 179.6 for the hydrochloride salt) .

Advanced: What mechanistic insights explain the formation of 2,5-Diamino-4,6-Dihydroxypyrimidine during cyclocondensation reactions, and how can reaction parameters be optimized?

Methodological Answer:
The reaction proceeds via a stepwise mechanism: (1) formation of a β-keto ester intermediate, (2) nucleophilic attack by guanidine, and (3) aromatization through dehydration . Computational studies (e.g., DFT) suggest that electron-withdrawing groups on the guanidine enhance cyclization efficiency. Optimization strategies include:

  • pH Control: Maintain mildly acidic conditions (pH 4–6) to stabilize intermediates.
  • Catalyst Use: Lewis acids like ZnCl₂ reduce activation energy by coordinating with carbonyl groups .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Advanced: How do computational studies contribute to understanding the thermal stability and decomposition pathways of 2,5-Diamino-4,6-Dihydroxypyrimidine derivatives?

Methodological Answer:
Self-consistent-charge density-functional tight-binding (SCC-DFTB) simulations reveal that thermal decomposition initiates at the hydroxyl and amino groups, forming ammonia and CO₂ . For hydrochloride salts, the Cl⁻ counterion stabilizes the crystal lattice, delaying decomposition until ~250°C. Researchers should combine thermogravimetric analysis (TGA) with molecular dynamics (MD) simulations to predict stability under storage conditions.

Advanced: What strategies are effective in resolving contradictions between observed and theoretical yields in the synthesis of 2,5-Diamino-4,6-Dihydroxypyrimidine hydrochloride?

Methodological Answer:
Yield discrepancies often arise from:

  • Incomplete Chlorination: Use excess POCl₃ (1.5–2.0 equiv) and prolonged reaction times (12–24 hrs) to ensure full substitution of hydroxyl groups .
  • Side Reactions: Monitor byproducts (e.g., over-aminated derivatives) via LC-MS and adjust reaction stoichiometry.
  • Crystallization Efficiency: Optimize solvent polarity (e.g., ethanol/water gradients) to maximize recovery of the hydrochloride salt .

Basic: What safety precautions and handling protocols are essential when working with 2,5-Diamino-4,6-Dihydroxypyrimidine in laboratory environments?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Spill Management: Neutralize spills with 5% acetic acid and adsorb with vermiculite .
  • Storage: Store in airtight containers under nitrogen at 4°C to prevent hygroscopic degradation .

Advanced: How does the choice of counterion (e.g., hydrochloride vs. hemisulfate) influence the crystallinity and solubility of 2,5-Diamino-4,6-Dihydroxypyrimidine salts?

Methodological Answer:

  • Hydrochloride Salt: Exhibits higher solubility in polar solvents (e.g., water, methanol) due to strong ion-dipole interactions. Crystallizes in monoclinic lattices with 98% purity achievable via recrystallization .
  • Hemisulfate Salt: Lower solubility in organic solvents but improved thermal stability (>300°C). X-ray diffraction (XRD) shows sulfate ions form hydrogen bonds with NH₂ groups, enhancing lattice rigidity .

Advanced: What role does 2,5-Diamino-4,6-Dihydroxypyrimidine play in the synthesis of nucleoside analogs, and how can its reactivity be modulated for specific pharmaceutical intermediates?

Methodological Answer:
The compound serves as a precursor for pyrimidine-based antiretrovirals (e.g., Ziagen®). Its amino and hydroxyl groups undergo regioselective glycosylation with protected ribose derivatives to form nucleosides . To modulate reactivity:

  • Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) to block hydroxyl groups during glycosylation.
  • Catalysis: Employ lipase enzymes (e.g., Candida antarctica) for stereoselective coupling in non-aqueous media .

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